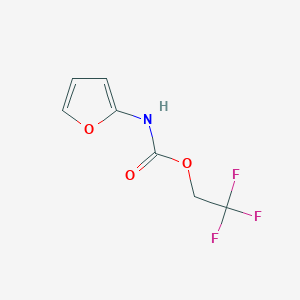

2,2,2-trifluoroethyl N-(furan-2-yl)carbamate

Description

Chemical Identity and Nomenclature

This compound represents a precisely defined chemical entity characterized by its unique molecular composition and systematic nomenclature. The compound possesses the molecular formula C₇H₆F₃NO₃ with a molecular weight of 209.12 grams per mole. The International Union of Pure and Applied Chemistry designation follows systematic naming conventions, identifying the compound through its functional components: the 2,2,2-trifluoroethyl ester group attached to an N-(furan-2-yl)carbamate framework.

The chemical registry system assigns this compound the Chemical Abstracts Service number 1303890-42-7, while its MDL number designation is MFCD18089477. These standardized identifiers facilitate precise communication within the scientific community and ensure unambiguous reference to this specific molecular structure. The PubChem database catalogs this compound under CID 50989387, providing additional verification of its chemical identity.

Structural representation through simplified molecular input line entry system notation appears as C1=COC(=C1)NC(=O)OCC(F)(F)F, which systematically describes the molecular connectivity. The standard International Chemical Identifier string InChI=1S/C7H6F3NO3/c8-7(9,10)4-14-6(12)11-5-2-1-3-13-5/h1-3H,4H2,(H,11,12) provides complete structural information including stereochemistry and connectivity patterns.

Historical Context in Organofluorine Chemistry

The development of this compound occurs within the broader historical trajectory of organofluorine chemistry, a field that commenced before elemental fluorine isolation and has evolved over more than 80 years of industrial development. Organofluorine chemistry originated in the 1800s with fundamental organic chemistry developments, with the first organofluorine compound discovered in 1835 when Dumas and colleagues prepared methyl fluoride from dimethyl sulfate.

The historical progression of organofluorine chemistry demonstrates significant advancement through systematic methodology development. Alexander Borodin, recognized for his contributions to classical music composition, conducted pioneering work in 1862 by performing the first nucleophilic replacement of halogen atoms with fluoride, establishing foundational principles for halogen exchange reactions that remain broadly utilized in contemporary fluorochemical industry. This methodology became instrumental for introducing fluorine atoms into organic molecules, forming the basis for compounds such as this compound.

Industrial organofluorine chemistry experienced dramatic transformation during World War II, leading to contemporary applications that provide materials essential for modern society. The carbon-fluorine bond, recognized as one of the strongest in organic chemistry with bond energies around 480 kilojoules per mole, contributes to the high thermal and chemical stability characteristic of fluoroorganic compounds. This exceptional bond strength, significantly greater than other carbon-halogen bonds such as carbon-chlorine bonds with energies around 320 kilojoules per mole, explains the unique properties exhibited by trifluoroethyl-containing compounds.

The systematic development of fluorination methodologies includes direct fluorination approaches and organic synthesis combinations. Research efforts have established methods such as perfluorination of esterified compounds followed by thermolysis, representing entirely new approaches that address challenges associated with highly volatile substrates in vapor-phase reactions. These methodological advances enable the synthesis of complex organofluorine compounds including specialized carbamates containing trifluoroethyl functionalities.

Position Within Carbamate and Heterocyclic Compound Taxonomies

This compound occupies a distinctive position within the comprehensive taxonomies of both carbamate compounds and heterocyclic organic systems. Carbamates constitute a category of organic compounds characterized by the general formula R₂NC(O)OR and structure >N−C(=O)−O−, formally derived from carbamic acid. The compound under examination represents a specific subset of carbamate esters, where the ester component features the highly electronegative trifluoroethyl group while the nitrogen substituent incorporates a furan heterocycle.

Within carbamate classification systems, this compound exemplifies the broader category of N-substituted carbamic acids where organic functional groups replace hydrogen atoms of the parent carbamic acid structure. The stability characteristics typical of carbamate esters contrast markedly with the instability of free carbamic acids, making these derivatives particularly valuable for practical applications. Carbamate compounds demonstrate diverse applications ranging from pharmaceutical intermediates to insecticidal agents, with specific structural modifications determining their biological and chemical properties.

The heterocyclic component of this compound positions this compound within the extensive classification of heterocyclic organic compounds. Heterocyclic compounds constitute cyclic structures containing at least one heteroatom other than carbon within the ring system. The furan moiety represents a five-membered heterocyclic compound containing one oxygen atom, classified among aromatic heterocycles due to its electron delocalization properties.

Furan exhibits aromatic character because one lone pair of electrons on the oxygen atom delocalizes into the ring system, creating a 4n + 2 aromatic system according to Hückel's rule. The aromatic stability, while modest compared to benzene, provides 67 kilojoules per mole of resonance energy, contributing to the overall stability of compounds containing furan substitutions. This aromaticity influences both the chemical reactivity and physical properties of furan-containing carbamates.

| Classification Category | Specific Designation | Structural Features |

|---|---|---|

| Carbamate Type | N-substituted carbamate ester | >N−C(=O)−O− framework |

| Heterocycle Type | Five-membered aromatic ring | Furan with oxygen heteroatom |

| Organofluorine Type | Trifluoroethyl ester | Three fluorine atoms on ethyl group |

| Functional Group Combination | Heterocyclic carbamate | Furan-nitrogen-carbonyl-oxygen connectivity |

The taxonomic positioning of this compound reflects the intersection of multiple chemical classifications, demonstrating how modern organic chemistry synthesizes diverse structural elements to create molecules with potentially unique properties. The combination of fluorine-containing alkyl groups with heterocyclic systems and carbamate functionalities represents contemporary approaches to molecular design that leverage the distinctive characteristics of each component to achieve specific chemical and physical properties.

Research indicates that heterocyclic compounds constitute more than half of known chemical compounds, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. While the specific compound examined contains an oxygen heterocycle rather than nitrogen, its position within this broader category of heterocyclic compounds suggests potential significance for pharmaceutical and materials applications.

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(furan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO3/c8-7(9,10)4-14-6(12)11-5-2-1-3-13-5/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFHPHSJQALYBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(furan-2-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with furan-2-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,2,2-Trifluoroethanol+Furan-2-yl isocyanate→2,2,2-Trifluoroethyl N-(furan-2-yl)carbamate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl N-(furan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The carbamate group can be reduced under specific conditions.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the carbamate group may produce the corresponding amine.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: CHFNO

Molecular Weight: 209.12 g/mol

IUPAC Name: 2,2,2-trifluoroethyl N-(furan-2-yl)carbamate

CAS Number: 1303890-42-7

The compound features a trifluoroethyl group, which enhances its reactivity and binding properties. Its structure allows for diverse interactions in chemical reactions, making it a valuable building block in organic synthesis.

Organic Synthesis

This compound serves as a building block in the synthesis of more complex molecules. It can be utilized in various reactions such as:

- Nucleophilic Substitution : The trifluoroethyl group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives.

- Formation of Ureas and Carbamates : It has been successfully employed in the one-pot synthesis of unsymmetrical ureas and other carbamates .

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form substituted derivatives. |

| Formation of Ureas | Involved in synthesizing ureas from amines and carbamates. |

| Oxidation/Reduction | Can undergo oxidation to yield carboxylic acids or reduction to produce alcohols. |

Biological Applications

The compound has potential applications in biological research:

- Enzyme Inhibition Studies : It can be used to study enzyme inhibition mechanisms due to its ability to interact with specific molecular targets .

- Drug Development : Similar compounds have been investigated for their inhibitory effects against viral proteases, highlighting the potential for developing antiviral agents .

Case Study Example : A related compound was identified as a reversible covalent inhibitor of SARS-CoV-2 main protease (Mpro), demonstrating the relevance of furan-containing carbamates in drug discovery .

Industrial Applications

In industry, this compound is used in the production of:

- Agrochemicals : Its reactivity makes it suitable for synthesizing herbicides and pesticides.

- Polymers : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(furan-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The furan ring can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Electron-Rich vs. Electron-Deficient Substituents

- Thiazole Derivatives (e.g., [5], [17]) : Thiazole’s sulfur and nitrogen atoms introduce electron-deficient characteristics, often exploited in agrochemicals for pest resistance management .

- Trifluoromethylphenyl (e.g., [9]) : The electron-withdrawing trifluoromethyl group increases lipophilicity and metabolic stability, making it favorable in crop protection agents .

Biological Activity

2,2,2-Trifluoroethyl N-(furan-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoroethyl group, which enhances its lipophilicity, allowing for better membrane permeability. The furan moiety contributes to its reactivity and interaction with biological targets. Its chemical formula is represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoroethyl group increases binding affinity, while the furan ring can modulate enzyme activity or receptor interactions. This mechanism is crucial for understanding its potential therapeutic applications.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes is a proposed mechanism for its antimicrobial effects.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies demonstrate that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, in a study involving human cancer cell lines, the compound showed significant cytotoxicity with an IC50 value indicating potent activity .

Case Studies

- Antimicrobial Efficacy : In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.

- Anticancer Activity : A recent study evaluated the effects of the compound on human glioma cells. The results demonstrated that treatment with 10 µM of the compound reduced cell viability by 75% after 48 hours, highlighting its potential as an anticancer therapeutic .

Data Summary Table

Q & A

Q. What are the established synthetic routes for 2,2,2-trifluoroethyl N-(furan-2-yl)carbamate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling 2-furoyl chloride derivatives with 2,2,2-trifluoroethylamine precursors. A reflux reaction in 1,4-dioxane (120°C, 18–24 hours) is critical for carbamate bond formation . Post-reaction purification via recrystallization (e.g., chloroform/methanol) ensures high purity. Key parameters include:

- Stoichiometry: Excess 2-furoyl chloride improves conversion rates.

- Solvent Choice: Polar aprotic solvents enhance nucleophilic substitution.

- Temperature Control: Prolonged reflux minimizes side reactions (e.g., hydrolysis).

Example yields range from 60–75%, with purity confirmed by H/C NMR and IR spectroscopy .

Q. How does the trifluoroethyl group affect the compound’s physicochemical properties?

Methodological Answer: The trifluoroethyl group reduces basicity of adjacent amines via electron-withdrawing effects, enhancing metabolic stability and bioavailability. Key analytical methods:

- Lipophilicity: Measured via logP (octanol/water partitioning), showing increased hydrophobicity compared to non-fluorinated analogs .

- Spectroscopy: F NMR (δ ~ -70 ppm) confirms CF presence, while IR (C=O stretch ~1700 cm) validates carbamate formation .

- Thermal Stability: Differential Scanning Calorimetry (DSC) reveals decomposition temperatures >200°C, attributed to strong C-F bonds .

Advanced Research Questions

Q. How can crystallographic data resolve polymorphism in carbamate derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) identifies polymorphic forms by analyzing unit cell parameters and hydrogen-bonding networks. For example:

- Polymorph Screening: Solvent vapor diffusion (e.g., acetonitrile/water) generates distinct crystal forms .

- Data Interpretation: Cambridge Structural Database (CSD) cross-referencing identifies common packing motifs (e.g., π-stacking in aromatic carbamates) .

Contradictions in lattice parameters are resolved via Rietveld refinement, ensuring phase purity for formulation studies .

Q. What in silico strategies validate structure-activity relationships (SAR) for antifungal activity?

Methodological Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with fungal cytochrome P450 targets. The trifluoroethyl group shows enhanced binding affinity (ΔG ~ -9.2 kcal/mol) due to hydrophobic contacts .

- QSAR Models: Hammett constants (σ) correlate furan substituent electronegativity with IC values (R > 0.85) .

- Comparative Analysis: Analogues with bromophenyl groups (e.g., ) exhibit lower activity, highlighting the furan ring’s role in target specificity .

Q. How do solid-state forms impact drug delivery formulations?

Methodological Answer:

- Polymorph Characterization: Powder XRD and Dynamic Vapor Sorption (DVS) differentiate amorphous vs. crystalline phases. For example, Form I (monoclinic) shows higher solubility than Form II (orthorhombic) .

- Stability Testing: Accelerated aging (40°C/75% RH) identifies metastable forms prone to hydrate formation, guiding excipient selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.